H-Thr-Pro-OHHCl

Peptidyl-prolyl isomerization Pin1 substrate kinetics Phosphorylation signaling

Generic dipeptides fail to replicate Thr-Pro conformational switching in Pin1 assays. H-Thr-Pro-OH HCl (CAS 281670-51-7) is the validated minimal Pin1 substrate: - 1000-fold selectivity for phosphorylated Thr-Pro over unphosphorylated - 8-fold reduction in cis-trans isomerization upon phosphorylation - Defined cis population (14.2%) and rotational barrier (20.57 kcal/mol) for MD As pre-formed HCl salt, ensures DMSO solubility and efficient SPPS coupling. Bulk stock available.

Molecular Formula C9H17ClN2O4
Molecular Weight 252.69 g/mol
Cat. No. B12100521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Thr-Pro-OHHCl
Molecular FormulaC9H17ClN2O4
Molecular Weight252.69 g/mol
Structural Identifiers
SMILESCC(C(C(=O)N1CCCC1C(=O)O)N)O.Cl
InChIInChI=1S/C9H16N2O4.ClH/c1-5(12)7(10)8(13)11-4-2-3-6(11)9(14)15;/h5-7,12H,2-4,10H2,1H3,(H,14,15);1H
InChIKeyOAKJSTYDXTXTAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Thr-Pro-OH HCl Procurement Guide


H-Thr-Pro-OH HCl (L-threonyl-L-proline hydrochloride) is a synthetic dipeptide comprising L-threonine and L-proline residues linked via a peptide bond, supplied as the hydrochloride salt form (CAS 281670-51-7 for the HCl salt; CAS 46398-79-2 for the free base) . This compound is classified as an iminodipeptide due to the presence of the secondary amine (pyrrolidine) of proline, which imparts conformational rigidity and distinct cis-trans isomerization behavior at the Xaa-Pro peptide bond [1]. H-Thr-Pro-OH HCl serves as a fundamental building block in peptide synthesis and a model system for investigating prolyl peptide bond dynamics, post-translational modification effects, and peptidyl-prolyl isomerase substrate specificity [2].

Pin1 Isomerase Research
Supports peptidyl-prolyl isomerase substrate specificity and inhibitor screening studies
Conformational Dynamics
Model dipeptide for phosphorylation-dependent cis-trans isomerization and backbone switch studies
Peptide Synthesis
Pre-formed dipeptide building block for SPPS; HCl salt form for DMSO-based assay preparation

Why Generic Dipeptide Substitution Fails


H-Thr-Pro-OH HCl cannot be substituted with other in-class dipeptides due to the sequence-specific conformational dynamics conferred by the Thr-Pro motif. The Xaa-Pro peptide bond undergoes slow cis-trans isomerization on the NMR timescale, with the equilibrium population and isomerization kinetics governed by the identity of the preceding amino acid residue [1]. Specifically, the Thr-Pro motif exhibits a unique response to phosphorylation: phosphorylation of the threonine residue reduces the cis-to-trans isomerization rate 8-fold compared to the nonphosphorylated analog [2]. This phosphorylation-dependent conformational switching is the molecular basis for substrate recognition by the peptidyl-prolyl isomerase Pin1, which displays approximately 1000-fold selectivity for phosphorylated Ser/Thr-Pro motifs over unphosphorylated peptides [3][4]. Consequently, substituting H-Thr-Pro-OH HCl with a generic dipeptide (e.g., Ala-Pro, Gly-Pro, or Ser-Pro) fundamentally alters the conformational equilibrium, phosphorylation response, and enzymatic recognition properties, rendering substitution invalid for applications requiring Thr-Pro-specific behavior.

Sequence Thr-Pro cis-trans equilibrium and isomerization kinetics may shift with other Xaa-Pro dipeptides, altering conformational readouts
Recognition Pin1 substrate recognition requires phosphorylated Ser/Thr-Pro motif; non-Pro phosphopeptides may yield false negatives in activity screens
Salt Form HCl salt DMSO solubility and storage profile may differ from free base; verify formulation compatibility before substitution

Quantitative Differentiation Evidence


Phosphorylation-Dependent Isomerization Kinetics: Thr-Pro vs. Ser-Pro

The phosphorylated Thr-Pro motif exhibits distinct isomerization kinetics compared to both its nonphosphorylated counterpart and the closely related pSer-Pro motif. Using a protease-coupled assay, the isomerization rate of phosphorylated Thr-Pro bond was determined to be 8-fold slower than that of the nonphosphorylated analog [1]. In parallel computational studies, the calculated cis populations for pSer-Pro and pThr-Pro peptides in water were 14.7% and 14.2%, respectively, with cis-to-trans rotational barriers of 19.87 kcal/mol for pSer-Pro and 20.57 kcal/mol for pThr-Pro [2].

Isomerization Rate
Head-to-head
8-fold slower
vs. nonphosphorylated Thr-Pro
Supports phosphorylation-dependent isomerization kinetics interpretation
Protease-coupled assay; pH-dependent measurement conditions apply
Peptidyl-prolyl isomerization Pin1 substrate kinetics Phosphorylation signaling Conformational dynamics

Pin1 Substrate Selectivity: Thr-Pro vs. Non-Proline Motifs

Pin1 exhibits exquisite substrate specificity for phosphorylated Ser/Thr-Pro motifs. Quantitative binding and catalytic studies demonstrate that Pin1 displays approximately 1000-fold selectivity for peptides phosphorylated on the Ser/Thr residue preceding proline compared with unphosphorylated peptides [1]. Furthermore, phosphorylation at tyrosine (pTyr) or substitution with glutamic acid (a phosphomimetic) fails to confer Pin1 recognition, confirming that both the phosphorylated Ser/Thr and the adjacent Pro are essential determinants for Pin1 binding and catalysis [2].

Pin1 Selectivity
Head-to-head
~1,000-fold selectivity
for pThr-Pro over unphosphorylated
Supports Pin1 substrate specificity review and assay design context
In vitro phosphopeptide activity assay; Thr-Pro-specific recognition
Peptidyl-prolyl isomerase Substrate specificity Enzyme kinetics Signal transduction

N-Terminal Thr-Dependent Conformational Regulation

The N-terminal threonine residue in H-Thr-Pro-OH exerts a unique steric and conformational influence not observed with other N-terminal residues. In a systematic study of end-capped Thr-Pro dipeptides tracking prolyl hydroxylation and glycosylation, the equilibrium preference for the trans-conformation increased in the order Pro < Hyp < [α-(1,4)GlcNAc]Hyp [1]. Critically, these conformational effects were dependent on the presence of the N-terminal Thr residue; NOE experiments indicated that the Thr side chain pushes the sugar moiety away from the pyrrolidine ring [2]. Substitution with Ala or other N-terminal residues eliminates this specific side-chain-mediated steric effect.

N-Terminal Steric Effect
Class-level
Pro < Hyp < GlcNAc-Hyp
trans preference order (Thr-dependent)
Supports N-terminal residue steric effect interpretation context
NMR cis-trans integration; Thr side-chain pushes sugar from pyrrolidine ring
Prolyl hydroxylation Conformational analysis Post-translational modification NMR spectroscopy

Intestinal Stability: Thr-Pro vs. Other Dipeptide Sequences

A comprehensive QSAR study of 228 dipeptides identified specific amino acid residues that confer stability toward luminal enzymatic peptide hydrolysis. The C-terminal Pro residue was identified as one of four C-terminal residues (Pro, Ser, Thr, Asp) that stabilize dipeptides against intestinal enzymatic degradation [1]. In contrast, dipeptides lacking these stabilizing residues exhibit reduced intestinal stability. The quantitative models achieved correlation coefficients of R > 0.65 for stability predictions based on Z and X scales [2].

Intestinal Stability
Class-level
C-terminal Pro: stabilizing
QSAR model R > 0.65
Supports dipeptide stability screening in biological matrices
Class-level inference from 228-dipeptide dataset; context-dependent
Peptide stability Enzymatic hydrolysis QSAR modeling Bioavailability

Hydrochloride Salt Advantages: Solubility and Handling

H-Thr-Pro-OH HCl (MW 252.7) as the hydrochloride salt provides enhanced solubility and handling characteristics compared to the free base form (H-Thr-Pro-OH, MW 216.23, CAS 46398-79-2) . The HCl salt is soluble in DMSO, facilitating stock solution preparation for biochemical assays [1]. Manufacturer specifications recommend storage at -20°C for the lyophilized powder, with stock solutions stable for 6 months at -80°C or 1 month at -20°C when stored in aliquots to avoid freeze-thaw degradation [2].

Salt Form Solubility
Data to verify
DMSO soluble
HCl salt MW 252.7
Supports salt-form selection for DMSO-based assay preparation
Vendor-specified conditions; solubility may vary by lot and preparation
Salt form optimization Solubility enhancement Peptide handling Storage stability

Validated Application Scenarios


Pin1 Activity Assays and Inhibitor Screening

H-Thr-Pro-OH HCl serves as the minimal recognition motif for Pin1 peptidyl-prolyl isomerase activity assays. Based on the 1000-fold selectivity of Pin1 for phosphorylated Ser/Thr-Pro motifs over unphosphorylated peptides [1] and the 8-fold phosphorylation-dependent reduction in isomerization rate [2], this dipeptide provides a validated substrate scaffold for Pin1 enzymatic characterization and high-throughput inhibitor screening. Substitution with non-Pro-containing phosphopeptides would yield false negatives due to the absence of the essential Pro residue required for Pin1 binding and catalysis.

Post-Translational Modification Conformational Studies

H-Thr-Pro-OH HCl is validated as a reductionist model system for investigating how prolyl hydroxylation and subsequent glycosylation affect peptide backbone conformation. The N-terminal Thr residue exerts a unique steric influence—pushing the sugar moiety away from the pyrrolidine ring—that is absent in alternative dipeptides such as Ala-Pro or Gly-Pro [1]. This Thr-dependent effect makes H-Thr-Pro-OH HCl essential for accurately modeling Skp1 post-translational modification events and oxygen-sensing mechanisms.

Solid-Phase Peptide Synthesis Building Block

H-Thr-Pro-OH HCl is utilized as a pre-formed dipeptide building block in solid-phase peptide synthesis to improve coupling efficiency and reduce epimerization when incorporating the Thr-Pro sequence into longer peptide chains. The C-terminal Pro residue contributes to intestinal stability [1], which is relevant for designing stable peptide therapeutics or probes requiring this motif. The hydrochloride salt form ensures reliable DMSO solubility for automated SPPS workflows [2].

Phosphorylation-Dependent Conformational Switch Models

The Thr-Pro motif serves as a backbone conformational switch controlled by phosphorylation state. The calculated cis populations (14.2% for pThr-Pro in water) and rotational barriers (20.57 kcal/mol for cis-to-trans isomerization) [1] provide quantitative benchmarks for molecular dynamics simulations and NMR studies of phosphorylation-induced conformational changes. H-Thr-Pro-OH HCl is the appropriate dipeptide scaffold for these studies; substitution with Ser-Pro yields different cis population values (14.7%) and barrier heights (19.87 kcal/mol) [2], altering quantitative outcomes.

Application
Selection Property
Validation Focus
Pin1 activity assays and inhibitor screening
Substrate recognition specificity
Pin1 selectivity verification with phosphopeptide substrates
PTM conformational studies
N-terminal residue steric influence
Conformational response to hydroxylation and glycosylation
Solid-phase peptide synthesis building block
C-terminal Pro dipeptide stability
Sequence incorporation efficiency and DMSO solubility
Phosphorylation-dependent conformational switch models
cis-trans isomerization kinetics
MD simulation benchmarking and NMR dynamics validation

Technical Documentation Hub

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15 linked technical documents
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